molecular formula C21H21F4N7OS B4365039 2-{3-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANOYL}-N-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1-HYDRAZINECARBOTHIOAMIDE

2-{3-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANOYL}-N-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1-HYDRAZINECARBOTHIOAMIDE

Cat. No.: B4365039
M. Wt: 495.5 g/mol
InChI Key: IZOKUHFAUAKLDW-UHFFFAOYSA-N
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Description

2-{3-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANOYL}-N-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound featuring multiple functional groups, including pyrazole rings, a cyclopropyl group, and fluorinated substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANOYL}-N-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1-HYDRAZINECARBOTHIOAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole rings through cyclization reactions involving hydrazines and 1,3-diketones. Subsequent steps include the introduction of the cyclopropyl and trifluoromethyl groups through reactions such as cyclopropanation and trifluoromethylation. The final steps involve coupling the pyrazole derivatives with appropriate reagents to form the desired hydrazinecarbothioamide structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-{3-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANOYL}-N-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1-HYDRAZINECARBOTHIOAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The fluorinated and cyclopropyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

2-{3-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANOYL}-N-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include its use as an anti-inflammatory or anticancer agent.

    Industry: The compound’s unique structure may lend itself to applications in materials science, such as the development of new polymers or coatings.

Mechanism of Action

The mechanism of action of 2-{3-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANOYL}-N-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets. These targets could include enzymes or receptors that are involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects.

Comparison with Similar Compounds

Similar Compounds

  • **2-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}-N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]hydrazinecarbothioamide
  • **2-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}-N-[1-(2-bromobenzyl)-1H-pyrazol-3-yl]hydrazinecarbothioamide

Uniqueness

The uniqueness of 2-{3-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANOYL}-N-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1-HYDRAZINECARBOTHIOAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both fluorinated and cyclopropyl groups, along with the pyrazole rings, makes it a versatile compound with potential for diverse applications.

Properties

IUPAC Name

1-[3-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]propanoylamino]-3-[1-[(2-fluorophenyl)methyl]pyrazol-3-yl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F4N7OS/c22-15-4-2-1-3-14(15)12-31-9-7-18(30-31)26-20(34)28-27-19(33)8-10-32-16(13-5-6-13)11-17(29-32)21(23,24)25/h1-4,7,9,11,13H,5-6,8,10,12H2,(H,27,33)(H2,26,28,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZOKUHFAUAKLDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2CCC(=O)NNC(=S)NC3=NN(C=C3)CC4=CC=CC=C4F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F4N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{3-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANOYL}-N-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1-HYDRAZINECARBOTHIOAMIDE
Reactant of Route 2
Reactant of Route 2
2-{3-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANOYL}-N-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1-HYDRAZINECARBOTHIOAMIDE
Reactant of Route 3
Reactant of Route 3
2-{3-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANOYL}-N-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1-HYDRAZINECARBOTHIOAMIDE
Reactant of Route 4
Reactant of Route 4
2-{3-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANOYL}-N-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1-HYDRAZINECARBOTHIOAMIDE
Reactant of Route 5
Reactant of Route 5
2-{3-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANOYL}-N-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1-HYDRAZINECARBOTHIOAMIDE
Reactant of Route 6
Reactant of Route 6
2-{3-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANOYL}-N-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1-HYDRAZINECARBOTHIOAMIDE

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